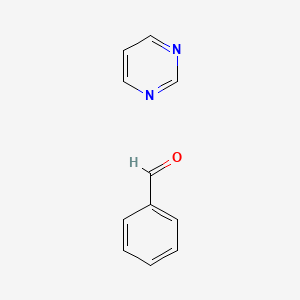

Benzaldehyde--pyrimidine (1/1)

Description

An Overview of Benzaldehyde (B42025) and Pyrimidine (B1678525) as Key Synthons

Benzaldehyde and pyrimidine are foundational building blocks, or synthons, in the field of organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, is a versatile reactant used in a wide array of chemical transformations. rsc.org Its aldehyde group readily participates in condensations, additions, and oxidations, making it a staple in the synthesis of more complex molecules. rsc.org

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a core structure in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins. gsconlinepress.comwiley.com This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. wiley.commdpi.com

The Academic Significance of Aromatic Aldehydes in Heterocyclic Synthesis

Aromatic aldehydes, with benzaldehyde as a prime example, are crucial for the construction of heterocyclic rings. uou.ac.in They are key components in multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. nih.govnanobioletters.com For instance, benzaldehyde is a common starting material in the Biginelli reaction, a well-established method for synthesizing dihydropyrimidinones, a class of pyrimidine derivatives. scribd.comresearchgate.net The reactivity of the aldehyde group allows for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the heterocyclic framework. oiccpress.com

The Fundamental Role of the Pyrimidine Scaffold in Contemporary Chemical Research

The pyrimidine ring system is of immense interest to researchers due to its diverse biological activities. nih.gov Pyrimidine derivatives have been shown to exhibit a wide range of pharmacological properties. mdpi.comnih.gov The structural versatility of the pyrimidine scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties for specific applications. wiley.com This adaptability has led to the development of numerous pyrimidine-based compounds that are currently under investigation for various therapeutic uses. ekb.eg

Properties

CAS No. |

835653-05-9 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

benzaldehyde;pyrimidine |

InChI |

InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H |

InChI Key |

LWGWZOZRIXRECK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=O.C1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzaldehyde Pyrimidine 1/1 Architectures

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly valued in synthetic organic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. scispace.com Several MCRs are instrumental in the synthesis of benzaldehyde-pyrimidine architectures.

Biginelli Reaction Variants Utilizing Benzaldehyde (B42025) and Pyrimidine (B1678525) Precursors

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). scispace.comwikipedia.orgslideshare.netsemanticscholar.org The classical reaction involves the acid-catalyzed cyclocondensation of an aryl aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgsigmaaldrich.comunits.it This one-pot synthesis is prized for its simplicity and the pharmaceutical relevance of its products. slideshare.netsigmaaldrich.com

The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. semanticscholar.orgorganic-chemistry.orgresearchgate.net This electrophilic intermediate then reacts with the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.orgsigmaaldrich.com

Over the years, numerous modifications have enhanced the efficiency and scope of the Biginelli reaction. researchgate.net These advancements include the use of various catalysts to improve yields and shorten reaction times, as well as the expansion of the substrate scope to include different aldehydes, β-dicarbonyl compounds, and urea/thiourea (B124793) derivatives. mdpi.comnih.gov For instance, the use of polyphosphate ester (PPE) has been shown to be a mild and efficient cyclocondensation/dehydration reagent for this reaction. semanticscholar.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Feature | Reference |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | HCl | Classical one-pot synthesis | scispace.comwikipedia.org |

| Aryl aldehyde | β-ketoester | Urea/Thiourea | Brønsted/Lewis Acids | General method for DHPMs | wikipedia.orgmdpi.com |

| Benzaldehyde | Methyl acetoacetate | Urea | Various Lewis acids | Catalyst screening for optimization | mdpi.com |

| Benzyl halides | Alkyl acetoacetate | Urea | Microwave irradiation | In-situ generation of benzaldehyde | nih.gov |

One-Pot Condensation Reactions for Annulated Pyrimidine Formation

One-pot condensation reactions are a powerful tool for constructing fused pyrimidine ring systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These reactions typically involve the condensation of an aldehyde (benzaldehyde or its derivatives), an active methylene (B1212753) compound (like malononitrile), and a pyrimidine derivative (such as barbituric acid or aminouracil). researchgate.netscirp.orgnih.gov

The synthesis of pyrano[2,3-d]pyrimidines often proceeds through a domino Knoevenagel/hetero-Diels-Alder reaction pathway. beilstein-journals.org A common approach involves the three-component reaction of various benzaldehydes, malononitrile (B47326), and barbituric acid derivatives. nih.govacs.orgorgchemres.org The reaction is often facilitated by a catalyst, which can range from simple Lewis acids to complex heterogeneous systems. nih.govorgchemres.org For example, indium(III) chloride has been used to catalyze the reaction between 1,3-dimethylbarbituric acid, an aromatic aldehyde, and ethyl vinyl ether to produce pyrano[2,3-d]pyrimidines in high yields. beilstein-journals.org

Similarly, the synthesis of pyrido[2,3-d]pyrimidines is achieved through one-pot, three-component reactions. A typical example is the condensation of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil. scirp.orgscirp.org These syntheses can be promoted by various means, including microwave irradiation or the use of catalysts like diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media. scirp.org The mechanism for the formation of pyrido[2,3-d]pyrimidines often involves a domino Knoevenagel-Michael-cyclization sequence. scirp.org

| Fused System | Reactants | Catalyst/Conditions | Key Feature | Reference |

| Pyrano[2,3-d]pyrimidine | Benzaldehyde, Malononitrile, Barbituric Acid | Nanostructure catalysts (Fe3O4, ZnO) | Efficient, clean synthesis | nih.gov |

| Pyrano[2,3-d]pyrimidine | Aromatic Aldehyde, Malononitrile, Barbituric Acid | SBA-Pr-SO3H (nanocatalyst) | Solvent-free conditions | nih.gov |

| Pyrano[2,3-d]pyrimidine | Aromatic Aldehyde, Barbituric Acid, Meldrum's Acid | WELFSA (agro-waste catalyst), Ultrasound | Green, rapid synthesis | tandfonline.com |

| Pyrido[2,3-d]pyrimidine | Aromatic Aldehyde, Malononitrile, 6-Aminouracil | Microwave irradiation or DAHP | Environmentally friendly | scirp.org |

| Pyrido[2,3-d]pyrimidine | Aromatic Aldehyde, Malononitrile, 6-Amino-1,3-dimethyluracil | Bismuth(III)Triflate | Green, reusable catalyst | scirp.org |

Formation of Schiff Bases from Benzaldehyde and Aminopyrimidine Derivatives

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). rjptonline.orghumanjournals.com In the context of benzaldehyde-pyrimidine structures, Schiff bases are readily synthesized by reacting an aminopyrimidine derivative, such as 2-aminopyrimidine (B69317), with benzaldehyde or its substituted analogues. humanjournals.com

The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and is often catalyzed by a few drops of an acid, such as glacial acetic acid, or a base. rjptonline.org The formation of the characteristic azomethine (–C=N–) group is a result of a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. humanjournals.com This reaction can be performed using conventional heating methods or accelerated by microwave irradiation.

| Amine Precursor | Aldehyde Precursor | Catalyst/Solvent | Method | Reference |

| 2-Aminopyrimidine | Substituted Benzaldehydes | Glacial Acetic Acid / Methanol or Ethanol | Conventional heating or Microwave | |

| 2-Aminopyrimidine | 4-(dimethylamino) benzaldehyde | Acetic Acid / Ethanol | Heating on a steam bath | rjptonline.org |

| 2-Aminopyrimidine | Substituted Benzaldehydes | Glacial Acetic Acid / Ethanol | Reflux | humanjournals.com |

| 2-Aminopyridine derivatives | 3,4,5-trimethoxy benzaldehyde | Absolute Ethanol | Reflux | tandfonline.comtandfonline.com |

Catalytic Approaches in Benzaldehyde-Pyrimidine Synthesis

Catalysis is a fundamental pillar in the modern synthesis of benzaldehyde-pyrimidine compounds, offering pathways to higher yields, milder reaction conditions, and improved selectivity. Both homogeneous and heterogeneous catalysts are widely employed.

Lewis Acid Catalysis

Lewis acids are frequently used to catalyze the synthesis of pyrimidine derivatives, including those derived from benzaldehyde. wikipedia.orgresearchgate.net In the Biginelli reaction, Lewis acids such as copper(II) trifluoroacetate (B77799) hydrate (B1144303) or boron trifluoride can be used to promote the condensation. wikipedia.org They function by activating the aldehyde carbonyl group towards nucleophilic attack by the urea. organic-chemistry.org

In the synthesis of fused pyrimidines, Lewis acids also play a crucial role. For instance, copper(II) chloride dihydrate (CuCl2·2H2O) has been shown to be a highly efficient Lewis acid catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. orgchemres.org It is believed to facilitate both the initial Knoevenagel condensation between the aryl aldehyde and malononitrile and the subsequent Michael addition of the barbituric acid derivative. orgchemres.org Similarly, bismuth(III) triflate (Bi(OTf)3) acts as an effective Lewis acid catalyst for the synthesis of pyrido[2,3-d]pyrimidines by activating the aldehyde for Knoevenagel condensation. scirp.org Other Lewis acids like antimony trichloride (B1173362) and zirconium(IV) tetrachloride have also been successfully employed. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, aligning with the principles of green chemistry. mdpi.comacs.org

Layered Double Hydroxides (LDH) -based catalysts have emerged as effective promoters for these syntheses. A novel catalyst where copper acetate (B1210297) is anchored onto the surface of modified LDHs has been developed for the eco-friendly, one-pot synthesis of pyrido[2,3-d]pyrimidines from benzaldehydes, malononitrile, and uracil. researchgate.netnih.gov This system boasts high product yields, rapid reaction times, and catalyst reusability. researchgate.netnih.gov Another LDH-based catalyst, functionalized and coated with copper nitrate (B79036), has been successfully used for the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.govacs.org

Organically Modified Silicates (ORMOSIL) are hybrid materials that combine the robustness of a silica (B1680970) matrix with the functionality of organic groups. researchgate.netnih.gov These materials can be engineered to act as highly efficient catalysts. researchgate.net For instance, ORMOSILs functionalized with sulfonic acid groups can serve as solid acid catalysts for various transformations. acs.org Their high surface area, stability, and reusability make them attractive for reactions like the Biginelli condensation. researchgate.net Sol-gel entrapped catalysts within ORMOSIL matrices, such as TPAP-doped ormosils for alcohol oxidation to aldehydes, demonstrate the versatility of these materials in facilitating key synthetic steps. cnr.it

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgresearchgate.net Their high surface area and tunable structures make them promising heterogeneous catalysts. frontiersin.org Thiophene-functionalized Co-MOFs have been successfully used as green, reusable catalysts for the Biginelli reaction, demonstrating a wide substrate scope and maintaining activity over several cycles. acs.org Additionally, iron-based MOFs, sometimes supported on magnetic nanoparticles for easy recovery, have been employed to catalyze the synthesis of pyrano[2,3-d]pyrimidines. frontiersin.orgnih.gov

| Catalyst Type | Specific Catalyst Example | Target Synthesis | Key Advantages | Reference |

| LDH-based | Copper acetate on modified LDH | Pyrido[2,3-d]pyrimidines | High yield, reusability, green method | researchgate.netnih.gov |

| LDH-based | LDH@TRMS@NDBD@Cu | Pyrano[2,3-d]pyrimidines | High efficiency, mild conditions | nih.govacs.org |

| MOF | Thiophene-functionalized Co-MOFs | Dihydropyrimidin-2(1H)-ones | Green, reusable, solvent-free option | acs.org |

| MOF | Fe3O4@MOF (Fe) | Pyrano[2,3-d]pyrimidines | Recyclable, magnetic, environmentally friendly | frontiersin.orgnih.gov |

| ORMOSIL | Sulfonic acid-modified ORMOSIL | General acid-catalyzed reactions | Robust, high surface area, reusable | researchgate.netacs.org |

| Heterogeneous | Niobium Oxides (Nb2O5/T) | Dihydropyrimidinones (DHPMs) | Simple, reusable, and recoverable | acs.org |

| Heterogeneous | Copper Ferrite (CuFe2O4) Nanoparticles | Dihydropyrimidinones (DHPMs) | Ultrasound-accelerated, solvent-free | mdpi.com |

Organocatalysis (e.g., L-proline, DABCO)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) are prominent organocatalysts utilized in the synthesis of benzaldehyde-pyrimidine scaffolds.

L-proline has been effectively employed as a catalyst in the multicomponent synthesis of various pyrimidine derivatives. For instance, it has been used in the synthesis of pyrano[2,3-d]pyrimidine derivatives through a three-component, one-pot condensation of benzaldehydes, malononitrile, and barbituric acid. readarticle.org Similarly, L-proline nitrate in an ionic liquid phase has been shown to be an efficient catalyst for the synthesis of pyrimidine derivatives from aromatic aldehydes, urea or thiourea, and a β-ketoester. foliamedica.bgsemanticscholar.org This method offers good yields and operates under mild conditions. foliamedica.bgsemanticscholar.org L-proline has also been utilized in the synthesis of fused pyrimidines in water, highlighting its utility in green chemistry. scienceandtechnology.com.vnrsc.org The catalytic activity of L-proline is often attributed to its ability to form enamine or iminium ion intermediates, which facilitate the key bond-forming steps of the reaction. semanticscholar.org

DABCO is another versatile and eco-friendly organocatalyst for pyrimidine synthesis. It has been successfully used in the one-pot, three-component synthesis of tetrahydropyrimidines from aldehydes, ethyl acetoacetate, and urea or thiourea in ethanol under reflux conditions. pjoes.com This method is noted for its high yields and short reaction times compared to the classical Biginelli reaction. pjoes.com DABCO's basic nature allows it to catalyze the condensation reactions effectively. pjoes.com It has also been employed in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. tandfonline.com Furthermore, DABCO-based ionic liquids have been developed as reusable catalysts for the synthesis of pyrimido[4,5-d]pyrimidines, offering advantages such as short reaction times and easy work-up. scispace.com

The following table summarizes representative examples of organocatalyzed synthesis of pyrimidine derivatives.

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| L-proline nitrate | Benzaldehyde, Thiourea, Ethyl acetoacetate | Tetrahydropyrimidine (B8763341) | 86.74 | foliamedica.bg |

| DABCO | Benzaldehyde, Ethyl acetoacetate, Urea | Tetrahydropyrimidine | High | pjoes.com |

| L-proline | Benzaldehyde, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine | Excellent | readarticle.org |

| [C4(DABCO-SO3H)2].4ClO4 | 4-chlorobenzaldehyde, 6-amino-1,3-dimethyluracil, Urea | Pyrimido[4,5-d]pyrimidine | High | scispace.com |

Metal-Mediated and Metal-Free Synthetic Protocols

The synthesis of benzaldehyde-pyrimidine scaffolds can be achieved through both metal-mediated and metal-free pathways.

Metal-Mediated Synthetic Protocols often involve the use of transition metal catalysts to facilitate the reaction. For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones from an aldehyde, a β-keto ester, and urea, can be catalyzed by various metal salts. While not always involving direct mediation with the final pyrimidine ring, these metals act as Lewis acids to activate the reactants. The use of metal-based complexes in mechanochemical synthesis is also an area of growing interest. rasayanjournal.co.innih.gov

Metal-Free Synthetic Protocols are gaining prominence due to their alignment with the principles of green chemistry, avoiding the use of potentially toxic and expensive metals. researchgate.net Organocatalysis, as discussed in the previous section, is a prime example of a metal-free approach. scienceandtechnology.com.vnrsc.org L-proline, for instance, has been used as a homogeneous catalyst in water for the synthesis of fused pyrimidines, offering a clean and mild protocol. scienceandtechnology.com.vnrsc.org Additionally, catalyst-free methods have been developed for the synthesis of pyrimidinetriones in aqueous media, which are characterized by rapid reaction times and high yields. beilstein-journals.org The use of Brønsted acidic ionic liquids has also been reported as an efficient and recyclable metal-free catalytic system for the synthesis of benzo tandfonline.comnih.govimidazo[1,2-a]pyrimidines. rsc.org

The table below provides a comparative overview of metal-mediated and metal-free synthetic approaches.

| Approach | Catalyst/Conditions | Reactants | Product Type | Key Advantages | Reference |

| Metal-Mediated | CuCl₂·2H₂O / Grindstone | Ethyl acetoacetate, Secondary amine, Aromatic benzaldehyde | Tetrahydropyrimidine | Solvent-less, Efficient | mdpi.com |

| Metal-Free | L-proline / Water | 4-hydroxy coumarins, Aldehydes, 2-aminobenzothiazoles/urea | Fused Pyrimidines | Green solvent, Mild conditions | scienceandtechnology.com.vnrsc.org |

| Metal-Free | [(4-SO3H)BMIM]HSO4 / Solvent-free | Benzaldehyde, Ethyl acetoacetate, 2-aminobenzimidazole | Benzo tandfonline.comnih.govimidazo[1,2-a]pyrimidine | Recyclable catalyst, Atom-economical | rsc.org |

Advanced Reaction Conditions and Techniques

To enhance the efficiency, sustainability, and speed of benzaldehyde-pyrimidine synthesis, various advanced reaction conditions and techniques have been explored.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular non-conventional energy source in organic synthesis due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. tandfonline.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, pyrimido[4,5-d]pyrimidine derivatives have been synthesized in a solvent-free procedure using a solid support of alumina (B75360) as an energy transfer medium under microwave irradiation, reducing reaction times from minutes to seconds with improved yields. bioorganica.org.ua The synthesis of tetrahydropyrimidine derivatives via a Biginelli-type condensation has also been efficiently carried out using microwave assistance with polyphosphate ester (PPE) as a reaction moderator. tandfonline.comtandfonline.com Furthermore, novel 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives have been synthesized from substituted benzaldehydes using microwave-assisted synthesis, demonstrating the versatility of this technique. readarticle.org

The following table showcases examples of microwave-assisted pyrimidine synthesis.

| Reactants | Catalyst/Medium | Product Type | Reaction Time | Yield (%) | Reference |

| Benzaldehyde, Barbituric acid, Urea | Neutral Alumina | Pyrimido[4,5-d]pyrimidine | 30 seconds | 95 | bioorganica.org.ua |

| β-ketoester, Aryl aldehyde, (Thio)urea | Polyphosphate Ester (PPE) | Tetrahydropyrimidine | 90 seconds | High | tandfonline.com |

| Substituted benzaldehydes, HPP | Strong Acid | 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine | 22-24 min | - | readarticle.orgfoliamedica.bg |

Solvent-Free and Green Chemistry Principles

Adherence to green chemistry principles is a major focus in modern synthetic chemistry, aiming to reduce waste and environmental impact. rasayanjournal.co.in Solvent-free reactions are a key aspect of this, as they minimize the use of often hazardous organic solvents. semanticscholar.org The synthesis of dihydropyrimidinones has been achieved under solvent-free conditions using a calcined Mg/Fe hydrotalcite catalyst. semanticscholar.org Similarly, the Biginelli reaction has been performed under solvent-free conditions catalyzed by Amberlyst-15, an acidic ion-exchange resin. scienceandtechnology.com.vn The use of recyclable catalysts, such as Brønsted acidic ionic liquids, further enhances the green credentials of these synthetic routes. rsc.org Natural extracts, like citrus extract, have also been explored as catalysts for the synthesis of dihydropyrimidone derivatives, offering a biodegradable and renewable option. pjoes.com

Ultrasonic Irradiation Applications

Ultrasonic irradiation is another green technique that can enhance reaction rates and yields in organic synthesis. nih.gov The chemical effects of ultrasound are attributed to acoustic cavitation, which creates localized hot spots with high temperature and pressure, acting as microreactors. scispace.com This method has been successfully employed for the one-pot multicomponent synthesis of highly functionalized pyrimidine and pyridine (B92270) derivatives in the presence of NaOH at room temperature. nih.gov The synthesis of 2-amino-4-substituted 1,4-dihydrobenzo tandfonline.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives has also been achieved using a recyclable heterogeneous ZnFe₂O₄ nanocatalyst under ultrasonic irradiation, highlighting the efficiency and simplicity of this approach. researchgate.net

Derivatization and Structural Modification of Benzaldehyde-Pyrimidine Scaffolds

The derivatization and structural modification of pre-synthesized benzaldehyde-pyrimidine scaffolds are crucial for developing libraries of compounds with diverse biological activities and for structure-activity relationship (SAR) studies. rsc.org

Once the core pyrimidine ring is formed, various functional groups can be introduced or modified. For example, a chlorine atom on the pyrimidine ring can be readily substituted by nucleophiles such as amines or thiols. The aldehyde group of a benzaldehyde-pyrimidine compound can be oxidized to a carboxylic acid or reduced to an alcohol.

In a specific example, 2,4,6-trichloropyrimidine (B138864) can undergo a Suzuki-Miyaura coupling with phenylboronic acid, followed by a subsequent S-N-Ar reaction with various anilines to introduce diversity. nih.gov Another common strategy involves the condensation of a hydrazinyl-pyrimidine derivative with different benzaldehydes or acetophenones to generate pyrimidine-hydrazone conjugates. nih.gov The N-H bond in a lactam motif of a dihydropyrido[2,3-d]pyrimidine can also be derivatized, for instance, by reaction with tosyl chloride. nih.gov These modifications allow for the fine-tuning of the physicochemical and pharmacological properties of the parent scaffold. mdpi.com

Influence of Substituents on Reaction Efficiency and Product Yield

The electronic nature and position of substituents on the benzaldehyde ring can significantly impact the efficiency of the reaction and the yield of the final fused pyrimidine product. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been studied to understand their effect on the reaction course.

Research has shown that aromatic aldehydes bearing either electron-withdrawing or electron-donating groups can be successfully employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives, leading to high product yields in short reaction times. orgchemres.org In some cases, the reaction times for aldehydes with EWGs and EDGs were comparable. orgchemres.org

In the synthesis of benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidines, a more distinct trend was observed. rsc.org Benzaldehydes with electron-donating groups, such as a methoxy (B1213986) group, provided the desired products in excellent yields (e.g., 90%), but required longer reaction times (up to 150 minutes). rsc.org Conversely, benzaldehydes bearing electron-withdrawing groups, like nitro groups, were highly reactive and furnished the corresponding products in excellent yields within shorter reaction times (around 75 minutes). rsc.org Halogen-substituted benzaldehydes also reacted smoothly to produce the expected products in high yields (88–92%), with the position of the substituent not having a significant effect on the yield. rsc.org

In another study focusing on the one-pot synthesis of 2-amino pyrimidine derivatives in aqueous media, it was found that aryl aldehydes with either electron-donating or electron-withdrawing substituents reacted successfully to give good to excellent yields in relatively short times. scholarsresearchlibrary.com This suggests that the specific reaction conditions and the nature of the other reactants also play a crucial role in determining the influence of substituents.

The following table summarizes the effect of various substituents on the yield of fused pyrimidine products in selected reactions.

Table 1: Influence of Benzaldehyde Substituents on Product Yield in Fused Pyrimidine Synthesis

| Substituent on Benzaldehyde | Fused Pyrimidine System | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-OCH₃ | Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine | [(4-SO₃H)BMIM]HSO₄, 100 °C | 90 | rsc.org |

| 2-NO₂ | Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine | [(4-SO₃H)BMIM]HSO₄, 100 °C | Excellent | rsc.org |

| 4-NO₂ | Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine | [(4-SO₃H)BMIM]HSO₄, 100 °C | Excellent | rsc.org |

| Halogenated | Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine | [(4-SO₃H)BMIM]HSO₄, 100 °C | 88-92 | rsc.org |

| 4-OCH₃ | 2-Amino pyrimidine derivative | Piperidine, Water, Reflux | 93 | scholarsresearchlibrary.com |

| 3,4-(OCH₃)₂ | 2-Amino pyrimidine derivative | Piperidine, Water, Reflux | 90 | scholarsresearchlibrary.com |

| 4-NO₂ | 2-Amino pyrimidine derivative | Piperidine, Water, Reflux | 91 | scholarsresearchlibrary.com |

Synthesis of Diverse Fused Pyrimidine Heterocycles

The reaction of benzaldehyde and a pyrimidine precursor, often with a third component, is a versatile method for the synthesis of a wide range of fused pyrimidine heterocycles. The diversity of the resulting structures is achieved by varying the nature of the pyrimidine precursor and the third reactant.

One prominent class of fused pyrimidines accessible through this methodology is the pyrano[2,3-d]pyrimidines . These can be synthesized via a one-pot, three-component condensation reaction of a substituted benzaldehyde, a thiobarbituric acid derivative, and malononitrile. nih.gov This reaction can be efficiently catalyzed by various catalysts, including nanoparticles. nih.gov

Another important class is the benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidines . These are typically synthesized through a three-component reaction of 2-aminobenzimidazole, a β-ketoester such as ethyl acetoacetate, and a substituted benzaldehyde. rsc.org The use of an ionic liquid catalyst has been shown to be effective for this transformation. rsc.org

Furthermore, triazolo[4,3-a]pyrimidines can be prepared. For instance, a new series of these compounds has been synthesized from 4-amino-2-hydrazinylpyrimidine-5-carbonitrile or its carboxamide analog by reaction with various benzaldehyde derivatives in ethylene (B1197577) glycol with a catalytic amount of acetic acid. derpharmachemica.com

The synthesis of pyrido[2,3-d]pyrimidines has also been reported, expanding the library of fused pyrimidines. derpharmachemica.com These, along with pyramido[4,5-d]pyrimidine systems, can be accessed through multi-step synthetic routes starting from a substituted pyrimidine core. derpharmachemica.com

The following table provides an overview of the diverse fused pyrimidine heterocycles synthesized from benzaldehyde and a pyrimidine source.

Table 2: Synthesis of Diverse Fused Pyrimidine Heterocycles

| Fused Pyrimidine System | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Benzaldehyde, Thiobarbituric acid, Malononitrile | Nanoparticle catalysts | nih.gov |

| Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine | Benzaldehyde, 2-Aminobenzimidazole, Ethyl acetoacetate | [(4-SO₃H)BMIM]HSO₄, 100 °C | rsc.org |

| Triazolo[4,3-a]pyrimidine | Benzaldehyde derivative, 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | Ethylene glycol, Acetic acid | derpharmachemica.com |

| Pyrido[2,3-d]pyrimidine | Multi-step synthesis from pyrimidine core | Various | derpharmachemica.com |

| Pyramido[4,5-d]pyrimidine | Multi-step synthesis from pyrimidine core | Various | derpharmachemica.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Benzaldehyde Pyrimidine 1/1 Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of benzaldehyde-pyrimidine derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In benzaldehyde-pyrimidine compounds, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the benzaldehyde (B42025) and pyrimidine (B1678525) rings, as well as any linking structures.

For example, in the spectra of various 2,4,6-trisubstituted pyrimidine derivatives, the aromatic protons from the benzaldehyde moiety typically appear as multiplets in the range of δ 6.5–8.5 ppm. derpharmachemica.comsemanticscholar.org The specific chemical shift and splitting pattern depend on the substitution on the phenyl ring. The aldehyde proton (CHO) of benzaldehyde itself, if unreacted, gives a characteristic singlet peak around δ 10.0 ppm. rsc.org

The protons on the pyrimidine ring also have distinct chemical shifts. For the parent pyrimidine molecule, the proton at the C2 position appears at approximately δ 9.26 ppm, while the protons at C4 and C6 are observed around δ 8.78 ppm, and the C5 proton is found near δ 7.36 ppm. chemicalbook.com In substituted pyrimidines, these values shift based on the electronic effects of the attached groups. For instance, in 2-amino-6-aryl-4-(furan-2yl) pyrimidines, the singlet for the H-5 proton of the pyrimidine ring is observed at δ 7.26–7.60 ppm. semanticscholar.org In some hexahydropyrimidine (B1621009) derivatives, the protons within the saturated ring system (C-H₄,₅,₆) can appear as multiplets between δ 3.77 and 4.48 ppm. ukm.my

| Compound Type | Proton Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | Aromatic Protons (Ar-H) | 6.5 - 8.5 (multiplet) | derpharmachemica.comsemanticscholar.org |

| Parent Benzaldehyde | Aldehyde Proton (-CHO) | ~10.0 (singlet) | rsc.org |

| Parent Pyrimidine | H-2 | ~9.26 | chemicalbook.com |

| Parent Pyrimidine | H-4, H-6 | ~8.78 | chemicalbook.com |

| Parent Pyrimidine | H-5 | ~7.36 | chemicalbook.com |

| 2-Amino-6-aryl-4-substituted pyrimidine | H-5 | 7.26 - 7.60 (singlet) | semanticscholar.org |

| Hexahydropyrimidine derivatives | Ring Protons (CH₄,₅,₆) | 3.77 - 4.48 (multiplet) | ukm.my |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.

In the ¹³C NMR spectra of benzaldehyde-pyrimidine derivatives, the carbonyl carbon (C=O) of the aldehyde group, if present, is highly deshielded and appears at a chemical shift of approximately δ 192 ppm. rsc.org The carbon atoms of the benzene (B151609) ring typically resonate in the δ 120–140 ppm region. For example, in 4-(phenylethynyl)benzaldehyde, the aromatic carbons appear at δ 123.24, 129.23, 129.73, 130.34, 132.54, and 136.15 ppm. rsc.org

The carbon atoms of the pyrimidine ring also show characteristic signals. For instance, in ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate, the pyrimidine ring carbons are observed at δ 124.7, 159.9, 166.0, and 166.7 ppm. derpharmachemica.com In other derivatives, such as those resulting from the reaction of p-aminobenzoic acid, pyrimidine carbon signals can be found at varied positions, with one key pyrimidine carbon appearing at δ 56.51 ppm.

| Compound Type | Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Benzaldehyde Moiety | Carbonyl Carbon (C=O) | ~192 | rsc.org |

| Benzaldehyde Moiety | Aromatic Carbons | 120 - 140 | rsc.org |

| Substituted Pyrimidine | Pyrimidine Ring Carbons | 124 - 173 | derpharmachemica.comrsc.org |

| Pyrimidine-dione derivative | Pyrimidine-H Carbon | ~56.5 |

Proton (1H NMR) Spectral Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For benzaldehyde-pyrimidine compounds, the FT-IR spectrum provides key diagnostic peaks. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration from the benzaldehyde moiety. docbrown.info Aromatic C-H stretching vibrations from the benzene ring are typically observed in the region of 3000–3100 cm⁻¹. docbrown.info

The pyrimidine ring contributes several characteristic bands. The C=N stretching vibrations within the heterocyclic ring usually appear in the 1650–1550 cm⁻¹ range. ukm.my If the pyrimidine ring contains N-H bonds, such as in dihydropyrimidines or hexahydropyrimidines, a broad absorption band for N-H stretching can be seen between 3300 and 3500 cm⁻¹. ukm.myresearchgate.net Other vibrations, such as C=C stretching from the aromatic rings, are found around 1600 cm⁻¹. ukm.my

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | ~1700 | docbrown.info |

| Aromatic C-H | Stretching | 3000 - 3100 | docbrown.info |

| Amine/Amide (N-H) | Stretching | 3300 - 3500 | ukm.myresearchgate.net |

| Imine (C=N) | Stretching | 1550 - 1650 | ukm.my |

| Aromatic C=C | Stretching | ~1600 | ukm.my |

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For benzaldehyde-pyrimidine compounds, MS is often coupled with chromatographic techniques like LC or GC.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, which includes many benzaldehyde-pyrimidine derivatives. nih.gov

In practice, the synthesized compound is passed through an LC column for separation from impurities and starting materials, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides the molecular ion peak (e.g., [M+H]⁺), which confirms the molecular weight of the target compound. ukm.mynih.gov For example, the characterization of various novel pyrimidine derivatives often includes LC-MS analysis to confirm their successful synthesis by matching the observed molecular weight with the calculated value. derpharmachemica.com

GC-MS is a technique that combines gas chromatography for separation with mass spectrometry for detection. 6-napse.com It is ideal for the analysis of volatile and thermally stable compounds. While many complex benzaldehyde-pyrimidine structures may not be suitable for GC-MS without derivatization, simpler or more volatile derivatives can be analyzed using this method. 6-napse.comnih.gov

The sample is vaporized and separated in the GC column before being introduced into the mass spectrometer. The resulting mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. arcjournals.org GC-MS has been used to identify various pyrimidine and benzaldehyde derivatives in complex mixtures, such as plant extracts. arcjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within molecules. For compounds containing chromophores like aromatic rings and C=N bonds, which are expected in benzaldehyde-pyrimidine adducts, UV-Vis spectroscopy can confirm the formation of new electronic systems. The absorption of UV or visible light excites electrons from lower energy orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).

In the context of benzaldehyde-pyrimidine derivatives, UV-Vis spectra are used to confirm the structure of newly synthesized compounds. ijsred.com For instance, the synthesis of novel pyrimidine derivatives is often confirmed by their UV-Vis spectral data. japsonline.com The spectra of these compounds typically exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings (from the benzaldehyde moiety) and the pyrimidine ring. The position and intensity of these absorption maxima can be influenced by the specific substituents on the benzaldehyde and pyrimidine rings, as well as the solvent used for analysis. researchgate.net

Studies on the reaction between different substituted benzaldehydes and pyrimidine precursors, such as barbituric acid or aminopyrimidines, show distinct UV-Vis absorption profiles for the resulting products. undip.ac.idsemanticscholar.org For example, in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives using benzaldehyde, the resulting products exhibit specific maximum wavelengths (λmax) that are indicative of their electronic structure. semanticscholar.org

Illustrative UV-Vis Spectral Data for Benzaldehyde-Pyrimidine Derivatives:

| Compound | Solvent | λmax (nm) | Reference |

| 5-Phenyl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | Methanol (B129727) | 246, 377 | semanticscholar.org |

| Substituted bromobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine | Methanol | Not specified | ijsred.com |

| Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | Not specified | japsonline.com |

| Curcumin benzaldehyde | Not specified | 416 | undip.ac.id |

This table presents data for derivatives and related compounds, as specific data for "Benzaldehyde--pyrimidine (1/1)" is not available.

X-ray Diffraction (XRD) Analysis

For a definitive structural elucidation of a new compound, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed model of the electron density within the crystal, from which the atomic positions can be determined with high precision.

In the study of pyrimidine derivatives, single-crystal XRD has been used to unambiguously confirm their molecular structures. acs.org For example, the crystal structures of O-benzenesulfonylated pyrimidines were determined using this method, revealing details about their molecular geometry and intermolecular interactions. acs.org Similarly, the structures of novel ijsred.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines have been established through single-crystal X-ray analysis, which also helped in understanding their regiochemistry. bohrium.com The analysis of a 5-nitro-2,4,6-triphenylhexahydropyrimidine, synthesized from benzaldehyde, also relied on single-crystal X-ray crystallography to affirm its molecular structure. sysrevpharm.org

Illustrative Crystallographic Data for Benzaldehyde-Pyrimidine Derivatives:

| Compound | Crystal System | Space Group | Key Findings | Reference |

| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate | Monoclinic | P2₁/n | Confirmed molecular structure and intermolecular hydrogen bonding. | acs.org |

| 2,6-diaminopyrimidin-4-yl benzenesulfonate | Monoclinic | P2₁/c | Detailed analysis of the supramolecular network. | acs.org |

| 3-aryl-5-methyl-7-phenyl- ijsred.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines | Monoclinic, Triclinic, Orthorhombic | P21/c, P-1, Pbca, C12/c1 | Confirmed regiochemistry and studied intermolecular interactions. | bohrium.com |

| 5-nitro-2,4,6-triphenylhexahydropyrimidine | Not specified | Not specified | Affirmed the molecular structure of the synthesized compound. | sysrevpharm.org |

This table presents data for derivatives and related compounds, as specific data for "Benzaldehyde--pyrimidine (1/1)" is not available.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a sample. For organic compounds, this typically involves measuring the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

The synthesis of novel benzaldehyde-pyrimidine derivatives is routinely followed by elemental analysis to confirm that the desired product has been obtained. ijsred.comresearchgate.net For instance, in the synthesis of substituted bromobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine, the structures of the compounds were confirmed by elemental analysis, with the found values being within ±0.4% of the theoretical values. ijsred.com Similarly, the characterization of new pyrimidine derivatives often includes elemental (CHN) analysis to verify their composition. adenuniv.comekb.eg

Illustrative Elemental Analysis Data for a Benzaldehyde-Pyrimidine Derivative:

Compound: A derivative of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine and a substituted methoxybenzaldehyde researchgate.netMolecular Formula: C₁₄H₁₃N₅O

| Element | Theoretical % | Found % | Reference |

| C | 62.91 | 62.88 | researchgate.net |

| H | 4.90 | 4.87 | researchgate.net |

| N | 26.20 | 26.24 | researchgate.net |

This table presents data for a derivative as specific data for "Benzaldehyde--pyrimidine (1/1)" is not available.

Theoretical and Computational Investigations of Benzaldehyde Pyrimidine 1/1 Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the hypothetical Benzaldehyde-Pyrimidine (1/1) complex, DFT calculations would be essential to understand its stability, reactivity, and the nature of the interactions between the two molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Band Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Hypothetical Data Table for FMO Analysis:

| Molecule/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| Benzaldehyde (B42025) | Data not available | Data not available | Data not available |

| Pyrimidine (B1678525) | Data not available | Data not available | Data not available |

| Benzaldehyde-Pyrimidine (1/1) | Data not available | Data not available | Data not available |

Note: The values in this table are placeholders as no specific literature is available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the Benzaldehyde-Pyrimidine (1/1) complex, an MEP analysis would identify the electron-rich and electron-poor regions, highlighting the sites most likely to be involved in intermolecular interactions. One would expect the nitrogen atoms of the pyrimidine ring to be regions of negative potential, while the aldehydic proton and the aromatic ring of benzaldehyde would likely show positive potential.

Global Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness, Softness)

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key parameters include:

Chemical Hardness (η): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Calculating these parameters for the Benzaldehyde-Pyrimidine (1/1) complex would offer a more quantitative understanding of its reactivity and stability compared to the individual molecules.

Hypothetical Data Table for Global Reactivity Parameters:

| Parameter | Benzaldehyde | Pyrimidine | Benzaldehyde-Pyrimidine (1/1) |

| Chemical Hardness (η) | Data not available | Data not available | Data not available |

| Chemical Softness (S) | Data not available | Data not available | Data not available |

| Electrophilicity Index (ω) | Data not available | Data not available | Data not available |

Note: The values in this table are placeholders as no specific literature is available.

Advanced Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure and stability of molecular complexes. Advanced computational techniques can be used to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a method used to partition the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The analysis generates a 3D surface around a molecule, color-coded to show different types of intermolecular contacts and their relative contributions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

For a hypothetical co-crystal of Benzaldehyde-Pyrimidine (1/1), Hirshfeld surface analysis would reveal the nature and extent of interactions such as C-H···N, C-H···π, and π-π stacking, which would be expected to play a significant role in the stability of the complex.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize weak non-covalent interactions in real space. It is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

An RDG analysis of the Benzaldehyde-Pyrimidine (1/1) complex would provide a clear visual representation of the non-covalent interactions holding the two molecules together, complementing the findings from Hirshfeld surface analysis.

Detailed Examination of Hydrogen Bonding Networks

The formation of a stable Benzaldehyde-Pyrimidine (1/1) complex is significantly influenced by the establishment of a hydrogen bonding network. While neither molecule possesses strong hydrogen bond donors like an O-H or N-H group, they both feature atoms capable of acting as hydrogen bond acceptors and can participate in weaker C-H···X interactions. Computational studies and analysis of similar systems reveal a nuanced network of these non-covalent bonds. acs.orgresearchgate.net

The primary hydrogen bond acceptors in the complex are the two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atom of benzaldehyde. quizlet.comnih.gov The nitrogen atoms in pyrimidine are sp2-hybridized and have lone pairs of electrons, making them effective hydrogen bond acceptors. acs.orgrsc.org Similarly, the oxygen atom in benzaldehyde's carbonyl group carries a partial negative charge and readily accepts hydrogen bonds. quizlet.com

The hydrogen bond donors are the C-H groups from both the aromatic rings and the aldehyde group. Although C-H bonds are typically considered weak donors, their interactions can be collectively significant in stabilizing molecular complexes, particularly when interacting with strong acceptors like nitrogen atoms or a carbonyl oxygen. researchgate.netrsc.org In the Benzaldehyde-Pyrimidine complex, a pseudo-five-membered ring can be formed through hydrogen bonds, contributing to its stability. rsc.org Quantum chemical computations on related systems, such as pyrimidine with water or ammonia, show that these in-plane hydrogen bonds are crucial for determining the geometry and stability of the complex. acs.orgrsc.org

The potential hydrogen bonds within the Benzaldehyde-Pyrimidine (1/1) complex are summarized in the table below.

Table 1: Potential Hydrogen Bonding Interactions in the Benzaldehyde-Pyrimidine (1/1) Complex

| Donor Group (Molecule) | Acceptor Atom (Molecule) | Interaction Type | Significance |

| Aldehyde C-H (Benzaldehyde) | N1 or N3 (Pyrimidine) | C-H···N | Primary interaction, contributes to planar alignment. |

| Aromatic C-H (Benzaldehyde) | N1 or N3 (Pyrimidine) | C-H···N | Secondary interaction, orientation-dependent. |

| Aromatic C-H (Pyrimidine) | Carbonyl O (Benzaldehyde) | C-H···O | Contributes to the overall stability of the dimer. researchgate.net |

| Aldehyde C-H (Benzaldehyde) | Carbonyl O (Adjacent Complex) | C-H···O | Possible in condensed phases, leading to larger aggregates. |

Exploration of Pi-Stacking and Other Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are a defining feature of the Benzaldehyde-Pyrimidine (1/1) complex, contributing significantly to its formation and stability. These interactions occur between the electron-rich π-system of the benzene (B151609) ring and the electron-deficient π-system of the pyrimidine ring. acs.orgresearchgate.net

Computational studies on interactions between benzene and nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine confirm that these stacking interactions are attractive. nih.govacs.org The interaction is a complex interplay of forces, primarily driven by dispersion forces (a type of van der Waals force) and modulated by electrostatic interactions. acs.orgchemrxiv.org The presence of the electronegative nitrogen atoms in the pyrimidine ring contracts its π-electron cloud, which reduces Pauli (exchange) repulsion and allows for stronger interaction compared to a benzene-benzene dimer. acs.orgchemrxiv.org

The geometry of the π-stacking is typically not a perfect face-to-face sandwich. Instead, a parallel-displaced or offset arrangement is energetically preferred. nih.govchemrxiv.org This orientation minimizes electrostatic repulsion and maximizes attractive dispersion forces. chemrxiv.org Studies on similar systems show that the most favorable binding energies are achieved at specific parallel-displaced geometries. acs.org In the Benzaldehyde-Pyrimidine complex, the interaction can be described as a donor-acceptor interaction, where the benzene ring acts as the π-donor and the pyrimidine ring as the π-acceptor. nih.gov

Beyond direct π-π stacking, other weak aromatic interactions such as C-H···π interactions are also possible, where a C-H bond from one molecule points towards the face of the aromatic ring of the other. rsc.org

Table 2: Aromatic Interactions in the Benzaldehyde-Pyrimidine (1/1) Complex

| Interaction Type | Participating Groups | Description |

| π-π Stacking | Benzene Ring and Pyrimidine Ring | Attraction between the aromatic π-systems, typically in a parallel-displaced geometry. nih.govchemrxiv.org |

| C-H···π Interaction | Aldehyde/Aromatic C-H (Benzaldehyde) and Pyrimidine Ring Face | A hydrogen atom from benzaldehyde is attracted to the electron cloud of the pyrimidine ring. |

| C-H···π Interaction | Aromatic C-H (Pyrimidine) and Benzene Ring Face | A hydrogen atom from pyrimidine is attracted to the electron cloud of the benzene ring. |

Intermolecular vs. Intramolecular Non-Covalent Interactions

The distinction between intermolecular and intramolecular forces is crucial for understanding the structure and stability of the Benzaldehyde-Pyrimidine (1/1) complex. libretexts.orgharvard.edu

Intermolecular interactions are the forces that exist between the separate benzaldehyde and pyrimidine molecules. libretexts.org These are the primary forces responsible for holding the 1:1 complex together. In this context, the key intermolecular forces are the hydrogen bonds (C-H···N and C-H···O) and the π-π stacking interactions discussed in the previous sections. harvard.edufrontiersin.org These forces are generally much weaker than covalent bonds, but their cumulative effect provides the stability for the complex to form. libretexts.org

Intramolecular interactions are the forces that exist within each individual molecule. harvard.edursc.org These are predominantly strong covalent bonds that define the atomic connectivity of benzaldehyde and pyrimidine. However, weaker non-covalent interactions also exist within each molecule and influence their conformation. For instance, in benzaldehyde, weak electrostatic interactions between the carbonyl group and the ortho C-H bonds of the benzene ring help maintain the molecule's planarity. In substituted pyrimidine derivatives, intramolecular hydrogen bonds and other steric interactions can dictate the molecule's final three-dimensional shape. mdpi.com

In the Benzaldehyde-Pyrimidine (1/1) complex, the intermolecular forces dictate how the two molecules approach and bind to each other, while the intramolecular forces maintain the structural integrity of each component molecule. acs.org

Table 3: Comparison of Intermolecular and Intramolecular Interactions

| Interaction Type | Location | Description & Examples in the Complex | Relative Strength |

| Intermolecular | Between molecules | Forces holding benzaldehyde and pyrimidine together. Examples: π-π stacking, C-H···N/O hydrogen bonds. libretexts.org | Weak |

| Intramolecular | Within a molecule | Forces holding the atoms of benzaldehyde or pyrimidine together. Examples: C-C, C-H, C=O, C-N covalent bonds. rsc.org | Strong |

Molecular Docking Studies (Focus on Binding Modes and Interaction Sites)

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of one molecule to another when they form a stable complex. researchgate.netnih.gov In the context of the Benzaldehyde-Pyrimidine (1/1) system, docking simulations can elucidate the most probable three-dimensional arrangement of the complex and identify the specific atomic interactions that stabilize it. nih.govmdpi.com

In a typical docking study of this complex, one molecule (e.g., benzaldehyde) would be treated as the "ligand" and the other (pyrimidine) as the "receptor." The simulation explores various possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each pose. researchgate.net This score, often expressed in kcal/mol, estimates the binding affinity, with lower scores indicating more favorable binding. nih.gov

The results of such a study would provide:

Binding Modes: The most stable 3D structures of the complex, showing the precise spatial relationship between the benzaldehyde and pyrimidine molecules. researchgate.net This would confirm the preference for specific geometries, such as the parallel-displaced π-stacking arrangement. nih.gov

Interaction Sites: A detailed map of the non-covalent interactions. The simulation identifies the specific atoms involved in hydrogen bonds, providing distances and angles. researchgate.netresearchgate.net For example, it would highlight the interaction between the aldehyde's C-H group and one of pyrimidine's nitrogen atoms. It would also delineate the hydrophobic and π-stacking interaction surfaces between the two aromatic rings. nih.gov

While primarily used in drug design to dock small molecules into protein active sites, the principles are directly applicable to studying the formation of molecular adducts like Benzaldehyde-Pyrimidine (1/1). mdpi.comekb.eg

Table 4: Typical Outputs from a Molecular Docking Study of the Benzaldehyde-Pyrimidine (1/1) Complex

| Output Parameter | Description | Example Finding for the Complex |

| Binding Energy/Docking Score | A calculated value (e.g., in kcal/mol) that estimates the thermodynamic favorability of the complex formation. nih.gov | A negative value indicating a spontaneous and stable interaction. |

| Predicted Binding Pose | The lowest-energy 3D orientation of benzaldehyde relative to pyrimidine. | A parallel-displaced orientation maximizing π-stacking and hydrogen bonding. |

| Hydrogen Bond Analysis | Identification of specific donor-acceptor pairs, their distances, and angles. researchgate.net | C-H(aldehyde)···N(pyrimidine) distance of ~2.5 Å. |

| Hydrophobic/Aromatic Interactions | Mapping of the surfaces involved in van der Waals and π-stacking interactions. nih.gov | Identification of the centroids of the benzene and pyrimidine rings and the distance between them. |

Computational Prediction of Thermodynamic and Kinetic Stability

Computational chemistry provides powerful tools for quantifying the stability of the Benzaldehyde-Pyrimidine (1/1) complex from both thermodynamic and kinetic perspectives. researchgate.netacs.org These predictions are typically achieved using methods like Density Functional Theory (DFT). nih.govresearchgate.net

Kinetic stability relates to the energy barrier that must be overcome for the complex to dissociate back into its constituent molecules. A high energy barrier implies the complex is kinetically stable, or inert, meaning it will persist for a longer time even if it is not the most thermodynamically stable state. uva.nl Computational methods can map the potential energy surface for the dissociation process to determine the height of this barrier.

Other quantum chemical descriptors derived from DFT calculations, such as the HOMO-LUMO energy gap (ΔEgap), global hardness (η), and softness (σ), also provide insights into stability. researchgate.netresearchgate.net A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net

Table 5: Computational Parameters for Assessing Stability

| Parameter | Type of Stability | Description | Implication for the Complex |

| Binding Energy (ΔE) | Thermodynamic | The energy released upon formation of the complex from its monomers. researchgate.net | A negative value confirms the complex is stable relative to isolated molecules. |

| Dissociation Energy Barrier | Kinetic | The minimum energy required to break the complex apart. | A higher barrier indicates the complex is less likely to dissociate quickly. |

| HOMO-LUMO Gap (ΔEgap) | Kinetic/Reactivity | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | A larger gap suggests greater kinetic stability and lower reactivity. |

| Global Hardness (η) | Kinetic/Reactivity | A measure of resistance to change in electron distribution. researchgate.net | Higher hardness correlates with lower reactivity and greater stability. |

Mechanistic Elucidation of Benzaldehyde Pyrimidine 1/1 Formation Pathways

Detailed Proposed Reaction Mechanisms for Benzaldehyde-Pyrimidine Conjugation

The precise mechanism of the Biginelli reaction has been a topic of scientific discussion, with several pathways proposed and debated. The most widely accepted mechanisms are centered around which initial condensation event initiates the cascade of reactions. The three primary proposed pathways involve the initial formation of an iminium ion , an enamine , or a Knoevenagel adduct . unair.ac.idresearchgate.net

A study that systematically investigated different reaction routes found that pathways initiated by an N-acyliminium intermediate generally provide higher yields of the dihydropyrimidine (B8664642) product compared to routes starting with enamine or Knoevenagel intermediates. unair.ac.id

Iminium Intermediate Pathway: This is now the most supported mechanism. nih.gov It commences with the acid-catalyzed condensation of benzaldehyde (B42025) and urea (B33335). This step forms an N-acyliminium ion as the key intermediate. This electrophilic species is then intercepted by the enol form of the β-ketoester (e.g., ethyl acetoacetate). The subsequent cyclization and dehydration of the resulting open-chain ureide lead to the final dihydropyrimidine. nih.gov NMR spectroscopic studies have provided strong evidence for this pathway, showing no indication of an initial aldol (B89426) reaction between the aldehyde and the ketoester. nih.gov

Enamine Intermediate Pathway: In this proposed route, the β-ketoester and urea first react to form a β-enaminocarbonyl compound (an enamine). This enamine then acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent cyclization and dehydration yield the dihydropyrimidine. unair.ac.idresearchgate.net

Knoevenagel Pathway: This mechanism begins with the Knoevenagel condensation between benzaldehyde and the active methylene (B1212753) group of the β-ketoester. unair.ac.idresearchgate.net This condensation, typically base-catalyzed, forms an α,β-unsaturated carbonyl compound. researchgate.net This intermediate then undergoes a Michael addition with urea, followed by cyclization and dehydration to afford the final product. rsc.org Theoretical studies on related reactions have identified the carbon-carbon bond formation in the Knoevenagel condensation as a potential rate-determining step. acs.orgacs.org

A comparative study of these routes showed that initiating the reaction by pre-mixing benzaldehyde and urea (favoring the iminium pathway) resulted in a 62% yield, whereas pre-mixing urea and ethyl acetoacetate (B1235776) (favoring the enamine pathway) gave yields of 31-40%. The route proceeding via the Knoevenagel intermediate yielded 38% of the product. unair.ac.id

Identification and Characterization of Key Mechanistic Intermediates (e.g., Iminium, Enamine, Knoevenagel Adducts)

The identification and characterization of the transient species in the reaction pathway are crucial for validating the proposed mechanisms.

N-Acyliminium Ion: This has been identified as the key intermediate in the most favored mechanism of the Biginelli reaction. nih.gov Spectroscopic studies using 1H and 13C NMR have been instrumental in providing evidence for its formation. By monitoring the reaction of benzaldehyde, ethyl acetoacetate, and urea, researchers have been able to rule out other initial intermediates, lending strong support to the N-acyliminium ion's role. nih.gov

Enamine: The enamine intermediate, formed from the condensation of the β-ketoester and urea, is another plausible intermediate. unair.ac.idresearchgate.net These species are known nucleophiles in organic synthesis. The viability of this pathway is often tested by altering the order of reactant addition in the synthesis. unair.ac.id

Knoevenagel Adducts: The formation of the Knoevenagel condensation product between benzaldehyde and an active methylene compound like ethyl acetoacetate or barbituric acid is a well-established reaction. researchgate.netresearchgate.netrsc.org The resulting α,β-unsaturated compound is a key intermediate in the Knoevenagel pathway. Studies have shown that these adducts can exist as both cis- and trans-isomers. researchgate.net In some systems, this condensation is the initial step before the involvement of the pyrimidine (B1678525) precursor. rsc.org

The table below summarizes the key intermediates and the experimental evidence supporting their role.

| Intermediate | Precursors | Supporting Evidence |

| N-Acyliminium Ion | Benzaldehyde, Urea/Thiourea (B124793) | NMR Spectroscopy nih.gov |

| Enamine | Ethyl Acetoacetate, Urea/Thiourea | Reaction Pathway Studies unair.ac.idresearchgate.net |

| Knoevenagel Adduct | Benzaldehyde, Ethyl Acetoacetate | Isolation and Isomer Characterization researchgate.net, Mechanistic Proposals researchgate.netrsc.org |

Role of Catalysts in Directing Reaction Selectivity and Rate

Catalysts are essential for the efficient synthesis of pyrimidine derivatives from benzaldehyde, influencing both the reaction rate and, in some cases, the mechanistic pathway. A wide array of catalysts has been explored, ranging from simple acids and bases to more complex and reusable systems.

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for the Biginelli reaction. beilstein-journals.orgresearchgate.net Concentrated hydrochloric acid is a classic catalyst used in this synthesis. unair.ac.idresearchgate.net Lewis acids like nano-TiCl₄·SiO₂, ferric chloride, and nickel chloride have also been shown to be highly efficient. researchgate.netjocpr.com The primary role of the acid catalyst is to facilitate the condensation steps, particularly the formation of the electrophilic N-acyliminium ion from benzaldehyde and urea. nih.gov

Base Catalysis: While the Biginelli reaction is typically acid-catalyzed, base catalysts are employed in related syntheses. For instance, the condensation of benzaldehyde with active methyl groups on a pre-formed pyrimidine ring can be catalyzed by strong organic bases. stackexchange.com In other variations, strong bases like NaOH and KOH, or even milder bases like K₂CO₃, are used to facilitate cycloaddition reactions for pyrimidine synthesis. mdpi.com

Advanced Catalytic Systems: To improve yields, reduce reaction times, and promote greener chemistry, various advanced catalysts have been developed. These include:

Nano-catalysts: Nano-NiZr₄(PO₄)₆ has been reported as a robust and reusable heterogeneous catalyst for pyrimidine synthesis. nanochemres.org

Ionic Liquids: Brønsted acidic ionic liquids have been used as efficient catalysts under solvent-free conditions. researchgate.net

Biocatalysts: Folic acid–coated magnetic nanoparticles have been developed as a recoverable biocatalyst. researchgate.net

Phase-Transfer Catalysts: β-cyclodextrin has been used as a non-toxic and recyclable catalyst in aqueous media. mdpi.com

The choice of catalyst can significantly impact the reaction's efficiency, as shown in the table below which compares different catalysts for a model reaction.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| nano-NiZr₄(PO₄)₆ | Reflux in Ethanol (B145695) | High | nanochemres.org |

| Brønsted Acidic Ionic Liquid | Solvent-free, 40 min | up to 99% | researchgate.net |

| Yb(OTf)₃ | Microwave, 120 °C, 20 min | 90% | beilstein-journals.org |

| Concentrated HCl | Reflux in Ethanol | 62% | unair.ac.id |

Kinetic Investigations and Rate-Determining Steps in Benzaldehyde-Pyrimidine Reactions

In another study on a similar multicomponent reaction, theoretical calculations suggested that the carbon-carbon bond formation between benzaldehyde and Meldrum's acid (a Knoevenagel-type condensation) is the rate-determining step. acs.orgacs.org The activation energy for this step was found to be significant, suggesting that an increase in temperature would be necessary for the reaction to proceed at a reasonable rate, which aligns with experimental observations. acs.org

The activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate constant, providing further mechanistic details. researchgate.netiosrjournals.org

Supramolecular Assembly and Crystal Engineering of Benzaldehyde Pyrimidine 1/1 Co Crystals

Rational Design Principles for Co-Crystallization Involving Benzaldehyde (B42025) and Pyrimidine (B1678525) Derivatives

The rational design of co-crystals hinges on the predictable formation of robust intermolecular interactions, often referred to as supramolecular synthons. In the context of co-crystallization involving benzaldehyde and pyrimidine derivatives, the primary design principle revolves around the identification and exploitation of complementary hydrogen bonding sites.

Crystal engineering principles allow for the manipulation of intermolecular interactions to create co-crystals with desired properties. acs.org The development of these multi-component crystals is largely based on the use of supramolecular synthons to control crystal packing. acs.org The selection of co-formers is a critical step in this process, with various theoretical and experimental approaches available to guide the choice. brieflands.com

For a potential benzaldehyde-pyrimidine co-crystal, the key interaction would likely involve the aldehyde C-H group of benzaldehyde acting as a hydrogen bond donor and the nitrogen atoms of the pyrimidine ring serving as hydrogen bond acceptors. While conventional hydrogen bonds involving O-H or N-H donors are stronger, C-H···N interactions are recognized as significant structure-directing forces in the absence of more competitive donors. researchgate.netacs.org

The design strategy would therefore involve bringing together molecules with these complementary functionalities. The planarity of both benzaldehyde and pyrimidine molecules also favors efficient packing through π-π stacking interactions, which can further stabilize the resulting co-crystal structure. tandfonline.com The predictability of these interactions forms the basis for the rational design of the target 1:1 co-crystal.

In more complex systems, such as those involving amino-substituted pyrimidines and carboxylic acids, the primary and most predictable supramolecular synthon is the R22(8) ring motif formed between the acid and the pyrimidine base. acs.org While benzaldehyde lacks a strong acidic proton, the potential for forming weaker, yet significant, synthons with pyrimidine remains a key design consideration.

Analysis of Crystal Packing and Influence of Intermolecular Forces on Solid-State Architecture

The solid-state architecture of a co-crystal is a direct consequence of the interplay of various intermolecular forces. In a hypothetical Benzaldehyde-Pyrimidine (1/1) co-crystal, a detailed analysis of the crystal packing would reveal a hierarchy of these interactions.

Key Intermolecular Forces:

Hydrogen Bonding: The primary directional force would be the C-H···N hydrogen bonds between the aldehydic hydrogen of benzaldehyde and the nitrogen atoms of the pyrimidine ring. The geometry and strength of these bonds would be crucial in determining the primary supramolecular assembly. researchgate.net

Van der Waals Forces: Dispersion forces, although non-directional, play a significant role in maximizing the packing efficiency and contribute substantially to the lattice energy. nih.gov

The crystal structure of pyrimidine itself and its simple derivatives reveals the influence of substituents on the molecular geometry and, consequently, the crystal packing. scispace.com The introduction of a co-former like benzaldehyde would introduce new sets of interactions that would dictate a unique packing arrangement. The resulting architecture could range from simple layered structures to more complex interpenetrated networks, depending on the relative strengths and directionality of the intermolecular forces at play.

Controlling Stoichiometric Ratios in Co-crystals (e.g., Achieving 1:1 Co-crystal Formation)

Achieving a specific stoichiometric ratio, such as the 1:1 formation in a Benzaldehyde-Pyrimidine co-crystal, is a critical aspect of co-crystal synthesis. The stoichiometry of a co-crystal is determined by the number and nature of the interaction sites on the constituent molecules, as well as the crystallization conditions. brieflands.comresearchgate.net

The formation of a 1:1 co-crystal is often favored when there is a one-to-one correspondence of complementary binding sites between the two co-formers. In the case of benzaldehyde and pyrimidine, the single aldehyde group on benzaldehyde and the two potential acceptor sites on pyrimidine (N1 and N3) could lead to various binding motifs. A 1:1 stoichiometry would likely arise if a consistent and robust synthon forms between one benzaldehyde molecule and one pyrimidine molecule, which then propagates throughout the crystal lattice.

Several factors can influence the stoichiometry of co-crystals:

Solvent Choice: The solvent can play a crucial role in mediating the interactions between co-formers and can influence the final stoichiometry. researchgate.net

Temperature and Concentration: The temperature of crystallization and the concentration of the co-formers in solution can affect the nucleation and growth of different stoichiometric forms. acs.org

Grinding Techniques: Mechanochemical methods, such as liquid-assisted grinding, have been shown to be effective in producing co-crystals and can sometimes lead to different stoichiometric outcomes compared to solution-based methods. rsc.org

The possibility of forming co-crystals with variable stoichiometry, known as stoichiomorphs, also exists. researchgate.net For example, systems of 2-aminopyrimidine (B69317) with boric acid have been shown to form co-crystals with different stoichiometric ratios (3/2 and 1/2), depending on the crystallization conditions. mdpi.com Therefore, careful control over the experimental parameters is essential to selectively crystallize the desired 1:1 Benzaldehyde-Pyrimidine co-crystal.

Table 1: Factors Influencing Co-crystal Stoichiometry

| Factor | Influence on Stoichiometry |

| Co-former Functional Groups | The number and arrangement of hydrogen bond donors and acceptors on each molecule are primary determinants of the stoichiometric ratio. |

| Crystallization Method | Solution crystallization, slow evaporation, cooling crystallization, and mechanochemical grinding can all yield different stoichiometric products. rsc.org |

| Solvent | The polarity and hydrogen bonding capability of the solvent can mediate co-former interactions, favoring certain stoichiometric assemblies. researchgate.net |

| Temperature | Temperature can affect the relative stability of different stoichiometric phases. |

| Concentration | The molar ratio of the co-formers in the initial solution or mixture can direct the formation of a specific stoichiometric co-crystal. acs.org |

Impact of Peripheral Substituents on Supramolecular Synthons and Crystal Stability

Electronic Effects: